N-(3,4,5-trifluorophenyl)acetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,4,5-trifluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITBMPUPXRCBCDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for N 3,4,5 Trifluorophenyl Acetamide
Strategies for Carbon-Nitrogen Bond Formation in N-(3,4,5-trifluorophenyl)acetamide Synthesis
The crucial step in the synthesis of this compound is the formation of the carbon-nitrogen (C-N) amide bond. This can be achieved through several reliable and well-established methods in organic chemistry.
Acylation Reactions of 3,4,5-Trifluoroaniline (B67923) Precursors
The most direct and common method for the synthesis of this compound is the N-acylation of 3,4,5-trifluoroaniline. This reaction involves the treatment of the aniline (B41778) with an acylating agent that provides the acetyl group.
Common acylating agents for this transformation include acetic anhydride (B1165640) and acetyl chloride. The reaction with acetic anhydride is often preferred due to its lower cost and the formation of acetic acid as a benign byproduct. The reaction is typically carried out in an appropriate solvent, and sometimes a catalyst is used to increase the reaction rate. For instance, a general procedure for the acylation of a substituted aniline involves stirring the aniline with acetic anhydride in a solvent like acetonitrile (B52724), often with a few drops of a strong acid such as sulfuric acid to catalyze the reaction. mdpi.com The reaction mixture is then typically refluxed to ensure completion. mdpi.com
A similar strategy is noted in the synthesis of 3,4,5-trifluoroaniline itself, where an acylation of pentafluoroaniline is performed as an intermediate step. google.com This highlights the general applicability of acylation for preparing N-acyl polyfluoroanilines.
Table 1: Representative Acylation Reaction Conditions for N-Aryl Acetamides
| Aniline Precursor | Acylating Agent | Catalyst/Additive | Solvent | Temperature | Reference |
|---|---|---|---|---|---|
| 2,5-dibromoaniline | Acetic Anhydride | H₂SO₄ (catalytic) | Acetonitrile | 60 °C (Reflux) | mdpi.com |
| 3,4,5-Trifluoroaniline (proposed) | Acetic Anhydride | None or H₂SO₄ | Acetic Acid or Acetonitrile | Room Temp. to Reflux | General Method |
| 3,4,5-Trifluoroaniline (proposed) | Acetyl Chloride | Base (e.g., Pyridine (B92270), Triethylamine) | Dichloromethane (B109758) (DCM) or Tetrahydrofuran (B95107) (THF) | 0 °C to Room Temp. | General Method |
When using the more reactive acetyl chloride, a base such as pyridine or triethylamine (B128534) is typically added to the reaction mixture. The base serves to neutralize the hydrochloric acid byproduct that is formed, preventing potential side reactions and driving the reaction to completion. These reactions are often performed at lower temperatures, such as 0 °C, to control the reactivity of the acyl chloride.
Amide Bond Formation via Coupling Reagents
An alternative to using highly reactive acylating agents is the use of coupling reagents to facilitate the amide bond formation between 3,4,5-trifluoroaniline and acetic acid. This approach first involves the activation of the carboxylic acid (acetic acid) to make it more susceptible to nucleophilic attack by the aniline.
A wide variety of coupling reagents have been developed for amide synthesis. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are among the most common. uni-kiel.de The reaction mechanism involves the activation of the carboxylic acid by the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate then readily reacts with the amine to form the desired amide. uni-kiel.de
To improve the efficiency of the coupling reaction and to suppress potential side reactions, such as the formation of N-acylurea byproducts or racemization in chiral substrates, additives are often used in conjunction with carbodiimides. uni-kiel.de 1-Hydroxybenzotriazole (HOBt) is a classic additive that reacts with the O-acylisourea intermediate to form an active ester, which is less prone to side reactions and efficiently acylates the amine. uni-kiel.de
Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP, PyBOP) and uronium/aminium salts (e.g., HBTU, HATU). These reagents also work by activating the carboxylic acid, and they are often used for more challenging amide bond formations.
Chemo- and Regioselective Synthesis Approaches for this compound
The synthesis of this compound is inherently chemo- and regioselective due to the nature of the starting materials. The primary strategy to ensure high selectivity is the use of the pre-functionalized precursor, 3,4,5-trifluoroaniline.
Chemoselectivity: In the acylation of 3,4,5-trifluoroaniline, the amino group (-NH₂) is significantly more nucleophilic than the C-H bonds of the aromatic ring. Therefore, the acylation reaction occurs exclusively at the nitrogen atom, leading to the formation of the N-acetylated product without competing C-acylation of the ring. This high degree of chemoselectivity is a general feature of the acylation of anilines under standard conditions.
Regioselectivity: The regiochemical outcome of the synthesis is predetermined by the substitution pattern of the starting aniline. By using 3,4,5-trifluoroaniline, the acetyl group is directed specifically to the amino function at the C1 position of the phenyl ring. The fluorine atoms remain at their respective 3, 4, and 5 positions. Thus, the challenge of regioselectivity is addressed at the stage of synthesizing the 3,4,5-trifluoroaniline precursor, rather than during the final amidation step. Methods for the regioselective synthesis of substituted anilines are therefore critical for this approach. doaj.org
Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound
To obtain this compound in high yield and purity, careful optimization of the reaction conditions is essential. Key parameters that are typically adjusted include the choice of catalysts, reagents, solvents, and reaction temperature.
Role of Catalysts and Reagents in this compound Synthesis
The choice of reagents and catalysts can have a profound impact on the efficiency of the synthesis.
Reagents: As discussed, using acetic anhydride is often a good balance between reactivity and ease of handling. For more sensitive substrates or milder conditions, the combination of acetic acid with a coupling reagent can be employed. The purity of the 3,4,5-trifluoroaniline precursor is also critical, as impurities can lead to side products that are difficult to separate.
Catalysts: In acylation reactions with acetic anhydride, a catalytic amount of a strong acid (e.g., H₂SO₄) can accelerate the reaction by protonating the carbonyl oxygen of the anhydride, making it more electrophilic. mdpi.com In coupling reactions, the choice of coupling reagent and additive (e.g., DCC/HOBt) is crucial for activating the carboxylic acid and minimizing side reactions. uni-kiel.de For certain advanced C-N bond-forming reactions, transition metal catalysts, such as palladium complexes, are used, although these are more common for cross-coupling reactions rather than simple acylations. mdpi.com In a protocol for a related compound, cesium carbonate (Cs₂CO₃) was used as a catalytic base in an O-trifluoromethylation reaction, demonstrating the utility of inorganic bases in fluorinated compound synthesis. nih.gov
Solvent Effects and Temperature Control in this compound Reactions
The reaction medium and temperature are critical parameters for controlling reaction rates, solubility of reagents, and minimizing the formation of byproducts.
Solvent Effects: The choice of solvent depends on the specific reaction being performed. For acylations with acetic anhydride, polar aprotic solvents like acetonitrile are effective. mdpi.com In some cases, acetic acid itself can be used as the solvent. For reactions involving acyl chlorides or coupling reagents, less reactive and non-nucleophilic solvents such as dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used to prevent reaction with the solvent. nih.gov The solubility of the starting materials and the product in the chosen solvent is important for achieving a homogeneous reaction mixture and for facilitating product isolation.
Temperature Control: The reaction temperature directly influences the rate of the reaction. Many acylation reactions are performed at elevated temperatures (reflux) to ensure a reasonable reaction time and drive the reaction to completion. mdpi.com However, for highly reactive reagents like acetyl chloride, the reaction is often cooled to 0 °C initially to moderate the reaction rate and prevent potential side reactions. In a reported synthesis of an ortho-trifluoromethoxylated aniline derivative, the final rearrangement step was conducted at 120 °C in nitromethane, highlighting that high temperatures can be necessary for certain transformations of complex fluorinated molecules. nih.gov Careful control of the temperature profile is therefore essential for optimizing the synthesis.
Table 2: Influence of Solvent and Temperature on N-Aryl Amide Synthesis
| Reaction Type | Solvent | Temperature | Rationale / Observation | Reference |
|---|---|---|---|---|
| N-Acylation with Acetic Anhydride | Acetonitrile | 60 °C | Good solubility for reactants and allows for controlled heating. | mdpi.com |
| O-Trifluoromethylation | Chloroform | Room Temperature | Mild conditions suitable for the specific reagents (Togni reagent II). | nih.gov |
| OCF₃ Migration | Nitromethane | 120 °C | High temperature required to induce the rearrangement. | nih.gov |
| Beckmann Rearrangement | Dichloromethane (DCM) | Room Temperature | Standard solvent for this type of rearrangement using triflic anhydride. | rsc.org |
Isolation and Purification Techniques for this compound
Following synthesis, the crude this compound product typically contains unreacted starting materials, reagents, and byproducts. Achieving the high purity required for most applications necessitates robust purification techniques, primarily chromatographic separations and crystallization.
Chromatographic Separations (e.g., HPLC fractionation)
Preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique for isolating and purifying compounds from complex mixtures. warwick.ac.uk It offers high resolution and is scalable for purifying milligram to gram quantities of material. sielc.com
For fluorinated compounds like this compound, reversed-phase HPLC is the most common approach. The unique properties of fluorinated molecules can be leveraged to achieve excellent separations. While standard C8 and C18 silica-based columns are widely used, stationary phases that are themselves fluorinated, such as pentafluorophenyl (PFP) phases, can offer alternative and enhanced selectivity for separating fluorinated analytes from their non-fluorinated impurities. chromatographyonline.comresearchgate.nethalocolumns.com These phases can engage in unique interactions beyond simple hydrophobicity, leading to improved resolution. chromatographyonline.com The choice of mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve the best separation.
Table 2: Illustrative Parameters for Preparative HPLC Purification
| Parameter | Value/Condition |
|---|---|
| Column | Reversed-Phase C18 or Pentafluorophenyl (PFP), 10 µm particle size |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 30 minutes |
| Flow Rate | 20 mL/min (for a 20 mm ID column) |
| Detection | UV at 254 nm |
| Expected Elution Order | 1. 3,4,5-Trifluoroaniline 2. This compound |
Crystallization Processes for this compound
Crystallization is the most common and cost-effective method for purifying solid organic compounds on a large scale. cerritos.edu The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. missouri.edu An ideal solvent for recrystallization will dissolve the compound sparingly at room temperature but completely at the solvent's boiling point. wpmucdn.com
The selection of an appropriate solvent is critical. For a moderately polar compound like this compound, a range of solvents can be considered. The rule of thumb "like dissolves like" suggests that solvents of intermediate polarity may be effective. rochester.edu Common choices include alcohols (ethanol), esters (ethyl acetate), and aromatic hydrocarbons (toluene). rochester.edupitt.edu Often, a mixed-solvent system, such as ethanol-water or hexane-ethyl acetate (B1210297), is employed. In this technique, the crude solid is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent or "anti-solvent" (in which it is poorly soluble) is added dropwise until the solution becomes cloudy, indicating the onset of crystallization. Slow cooling then allows for the formation of pure crystals. whiterose.ac.uk
Table 3: Illustrative Solvent Systems for Crystallization of this compound
| Solvent System | Solubility Profile | Expected Outcome |
|---|---|---|
| Ethanol/Water | High solubility in hot ethanol; low solubility in water. | Good for forming well-defined crystals upon addition of water and cooling. |
| Toluene | Moderate solubility in hot toluene; low solubility in cold toluene. | Effective for removing more polar impurities. |
| Ethyl Acetate/Hexane | High solubility in ethyl acetate; low solubility in hexane. | A versatile system for purifying moderately polar compounds. |
| Acetonitrile | Good solubility at high temperature, lower at room temperature. | Can be effective as a single-solvent system with slow cooling. whiterose.ac.uk |
Spectroscopic and Advanced Structural Elucidation of N 3,4,5 Trifluorophenyl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy of N-(3,4,5-trifluorophenyl)acetamide
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a complete picture of its structure.
Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns
The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the amide proton (N-H), the aromatic protons (Ar-H), and the methyl (CH₃) protons.
Methyl Protons (CH₃): A sharp singlet would be expected for the three equivalent protons of the acetyl group, likely appearing in the range of δ 2.1-2.3 ppm.
Aromatic Protons (H-2, H-6): Due to the symmetrical substitution pattern of the trifluorophenyl ring, the two aromatic protons at positions 2 and 6 are chemically equivalent. Their signal would be shifted downfield due to the electron-withdrawing nature of the amide group and the fluorine atoms. This signal is expected to appear as a triplet due to coupling with the two adjacent fluorine atoms at positions 3 and 5 (³JHF). The expected chemical shift would be in the range of δ 7.2-7.6 ppm.
Amide Proton (N-H): A broad singlet is anticipated for the amide proton, with a chemical shift that can vary significantly (typically δ 7.5-9.5 ppm) depending on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~2.2 | Singlet (s) | - |
| Ar-H (H-2, H-6) | ~7.4 | Triplet (t) | ³JHF ≈ 7-9 |
Carbon-13 NMR (¹³C NMR) Spectral Interpretation
The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The powerful electron-withdrawing effects of the fluorine atoms will cause significant downfield shifts for the aromatic carbons they are attached to, and these carbons will also exhibit strong C-F coupling.
Methyl Carbon (CH₃): The acetyl methyl carbon would appear as a singlet at the upfield end of the spectrum, typically around δ 24-25 ppm.
Carbonyl Carbon (C=O): The amide carbonyl carbon is expected in the δ 168-170 ppm region.
Aromatic Carbons:
C-1: This carbon, bonded to the nitrogen, would be influenced by the amide group and the fluorine atoms. It is expected to appear around δ 135 ppm and may show coupling to the meta-fluorine atoms.
C-2/C-6: These carbons are equivalent and would show coupling to the ortho- and para-fluorine atoms. Their signal is expected around δ 110-115 ppm.
C-3/C-5: These equivalent carbons are directly attached to fluorine and will thus show a very large one-bond C-F coupling constant (¹JCF). They are expected to be significantly downfield, in the region of δ 148-152 ppm.
C-4: This carbon, bonded to fluorine, will also exhibit a large ¹JCF coupling and is expected around δ 138-142 ppm.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₃ | ~24 | Singlet (s) | - |
| C=O | ~169 | Singlet (s) | - |
| C-2, C-6 | ~112 | Triplet (t) | JCF ≈ 4-6 |
| C-1 | ~135 | Triplet (t) | JCF ≈ 3-5 |
| C-4 | ~140 | Doublet of Triplets (dt) | ¹JCF ≈ 245, ²JCF ≈ 15 |
Fluorine-19 NMR (¹⁹F NMR) for Trifluorophenyl Moiety Analysis
¹⁹F NMR is highly sensitive to the electronic environment and is an excellent tool for analyzing fluorinated compounds. icpms.cz For this compound, two distinct signals are expected due to the symmetry of the molecule.
F-3/F-5: These two fluorine atoms are chemically equivalent. Their signal would appear as a doublet of doublets (or a triplet if ³JFF and ⁴JFH are similar), due to coupling with the adjacent F-4 (³JFF) and the ortho-protons H-2/H-6 (⁴JFH).
F-4: This fluorine atom would appear as a triplet due to coupling to the two equivalent ortho-fluorine atoms (F-3 and F-5, ³JFF).
Studies on similar compounds like 3,4,5-trifluorophenol (B1223441) show characteristic coupling patterns and chemical shifts that inform these predictions. nih.gov
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|
| F-4 | ~ -165 | Triplet (t) | ³JFF ≈ 20-22 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Structural Assignment
2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For this molecule, a COSY spectrum would be very simple, primarily confirming the absence of coupling for the CH₃ and N-H singlets and potentially showing a very weak long-range correlation between the aromatic protons and the fluorine atoms if a ¹H-¹⁹F COSY were performed.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond C-H coupling). libretexts.org It would definitively link the proton signal at ~2.2 ppm to the carbon signal at ~24 ppm (the methyl group) and the aromatic proton signal at ~7.4 ppm to the C-2/C-6 carbon signal at ~112 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds and is essential for identifying quaternary carbons and piecing together the molecular skeleton. researchgate.net Key expected correlations would include:
The methyl protons (~2.2 ppm) correlating to the carbonyl carbon (~169 ppm).
The amide proton (~8.5 ppm) correlating to the carbonyl carbon (~169 ppm) and the C-1 carbon (~135 ppm).
The aromatic protons H-2/H-6 (~7.4 ppm) correlating to the carbonyl carbon (~169 ppm), C-1 (~135 ppm), C-3/C-5 (~150 ppm), and C-4 (~140 ppm).
Infrared (IR) and Raman Spectroscopy of this compound
Vibrational spectroscopy provides information about the functional groups present in a molecule.
Vibrational Analysis of Amide and Fluorinated Aromatic Stretches
The IR and Raman spectra would be dominated by characteristic vibrations of the amide linkage and the trifluorophenyl ring.
Amide Vibrations:
N-H Stretch: A prominent, sharp band is expected in the IR spectrum around 3300-3250 cm⁻¹, characteristic of a secondary amide N-H bond.
C=O Stretch (Amide I band): A very strong absorption in the IR spectrum is expected between 1660 and 1680 cm⁻¹ due to the carbonyl stretch.
N-H Bend (Amide II band): This band, resulting from a mix of N-H bending and C-N stretching, typically appears around 1550-1530 cm⁻¹ in the IR spectrum.
Aromatic and Fluoroaromatic Vibrations:
C-H Stretch (Aromatic): Weak to medium bands are expected above 3000 cm⁻¹.
C=C Stretch (Aromatic): Several bands of variable intensity are expected in the 1610-1450 cm⁻¹ region.
C-F Stretch: Strong, characteristic absorptions for C-F bonds on an aromatic ring are expected in the 1350-1100 cm⁻¹ region. The presence of multiple fluorine atoms would likely result in several strong, complex bands in this area.
Table 4: Predicted Key IR and Raman Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H Stretch | Amide | ~3280 (Strong, Sharp) | Weak |
| C=O Stretch (Amide I) | Amide | ~1670 (Very Strong) | Medium |
| N-H Bend (Amide II) | Amide | ~1540 (Strong) | Weak |
| C=C Stretch | Aromatic Ring | ~1600, 1520, 1450 (Variable) | Strong |
Conformational Insights from IR/Raman Spectra
The conformational landscape of this compound is primarily dictated by the rotational barrier around the amide C-N bond and the orientation of the acetamide (B32628) group relative to the trifluorophenyl ring. Infrared (IR) and Raman spectroscopy are powerful techniques to probe the vibrational modes of the molecule, which are sensitive to its conformation.
In N-(3,a,4,5-trifluorophenyl)acetamide, the presence of both a hydrogen bond donor (N-H) and acceptor (C=O) in the amide linkage allows for the possibility of intermolecular hydrogen bonding in the solid state, which would significantly influence the vibrational frequencies. The orientation of the acetamide group can be either cis or trans, with the trans conformation generally being more stable in secondary amides due to steric hindrance.
Key vibrational modes that would provide conformational insights include:
N-H stretching: This vibration is highly sensitive to hydrogen bonding. In a non-associated state (e.g., in a dilute non-polar solvent), a sharp band would be expected around 3400-3500 cm⁻¹. In the solid state, extensive hydrogen bonding would lead to a broad and red-shifted band at lower wavenumbers.
Amide I (C=O stretching): This is one of the most intense bands in the IR spectrum of amides and typically appears in the region of 1630-1680 cm⁻¹. Its position is influenced by electronic effects of the substituents on the phenyl ring and by hydrogen bonding.
Amide II (N-H bending and C-N stretching): This band, found between 1510 and 1570 cm⁻¹, is also sensitive to the conformational state and hydrogen bonding.
C-F stretching: The trifluorophenyl group will exhibit strong C-F stretching vibrations, typically in the 1100-1400 cm⁻¹ region. The number and position of these bands can be characteristic of the substitution pattern.
A comparative analysis of the IR and Raman spectra, potentially aided by computational modeling such as Density Functional Theory (DFT), would be necessary to assign these vibrational modes to specific conformations and to understand the intermolecular interactions.
Table 1: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Spectroscopic Technique | Notes |
|---|---|---|---|
| N-H Stretch | 3400-3500 (free), <3300 (H-bonded) | IR, Raman | Sensitive to hydrogen bonding. |
| C=O Stretch (Amide I) | 1630-1680 | IR, Raman | Influenced by electronic effects and H-bonding. |
| N-H Bend (Amide II) | 1510-1570 | IR, Raman | Coupled with C-N stretching. |
| C-F Stretch | 1100-1400 | IR | Strong intensity bands expected. |
| Aromatic C-H Stretch | 3000-3100 | IR, Raman | Typically weak to medium intensity. |
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of this compound
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise mass and elemental composition of a compound. For this compound (C₈H₆F₃NO), the exact mass can be calculated with high accuracy, allowing for unambiguous identification.
The calculated monoisotopic mass of this compound is approximately 193.0396 u. HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure this mass with errors in the parts-per-million (ppm) range, confirming the elemental formula.
In addition to the molecular ion peak, the mass spectrum would exhibit characteristic fragmentation patterns. Common fragmentation pathways for acetanilides involve cleavage of the amide bond. For this compound, key fragments would likely include:
Loss of the acetyl group (•CH₂CO) to form the 3,4,5-trifluoroaniline (B67923) radical cation.
Formation of an acylium ion (CH₃CO⁺).
Fragmentation of the trifluorophenyl ring, although this is generally less favorable.
The isotopic pattern of the molecular ion would also be consistent with the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen.
Table 2: Predicted HRMS Data for this compound
| Ion | Calculated m/z | Description |
|---|---|---|
| [M+H]⁺ | 194.0474 | Protonated molecular ion |
| [M]⁺• | 193.0396 | Molecular ion |
| [M-CH₂CO]⁺• | 147.0233 | Loss of ketene |
| [CH₃CO]⁺ | 43.0184 | Acylium ion |
Electronic Absorption and Emission Spectroscopy of this compound
The electronic absorption and emission properties of this compound are determined by the electronic transitions within the molecule, primarily associated with the trifluorophenyl ring and the amide chromophore.
Absorption Spectroscopy (UV-Vis): The UV-Vis spectrum is expected to show absorption bands corresponding to π → π* transitions of the aromatic ring and n → π* transitions of the amide group. The substitution of the phenyl ring with three fluorine atoms, which are electron-withdrawing, is expected to cause a slight blue shift (hypsochromic shift) of the absorption maxima compared to unsubstituted acetanilide. The primary absorption bands would likely be observed in the ultraviolet region, below 300 nm. The solvent environment can also influence the position and intensity of these bands (solvatochromism).
Emission Spectroscopy (Fluorescence): Many aromatic amides exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the absorption spectrum), this compound may exhibit emission at a longer wavelength (Stokes shift). The fluorescence quantum yield and lifetime would be dependent on the molecular structure, rigidity, and the surrounding environment. The presence of the electron-withdrawing fluorine atoms might influence the fluorescence properties compared to other substituted acetanilides.
Table 3: Predicted Electronic Spectroscopy Data for this compound
| Spectroscopic Parameter | Predicted Value/Region | Notes |
|---|---|---|
| λmax (Absorption) | < 300 nm | π → π* and n → π* transitions. |
| Molar Absorptivity (ε) | 10³ - 10⁴ L mol⁻¹ cm⁻¹ | Typical for aromatic systems. |
| λmax (Emission) | > 300 nm | Dependent on excitation wavelength. |
| Stokes Shift | Variable | Difference between absorption and emission maxima. |
Crystallographic Analysis and Solid State Characteristics of N 3,4,5 Trifluorophenyl Acetamide
Single-Crystal X-ray Diffraction Studies of N-(3,4,5-trifluorophenyl)acetamide
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular structure and solid-state assembly of this compound.
Determination of Molecular Conformation and Bond Parameters
A key outcome of an SC-XRD study would be the elucidation of the molecule's conformation. This includes the planarity of the trifluorophenyl ring and the acetamide (B32628) group, as well as the torsion angles between them. Precise bond lengths and angles for all constituent atoms would be determined, offering insights into the electronic effects of the fluorine substituents on the aromatic system and the amide linkage.
Table 1: Hypothetical Bond Lengths and Angles for this compound
| Parameter | Expected Value (Å or °) |
|---|---|
| C-N (amide) | ~1.33 |
| C=O (amide) | ~1.23 |
| C-C (aromatic) | ~1.39 |
| C-F | ~1.35 |
| C-N-C (angle) | ~125 |
| O=C-N (angle) | ~123 |
Note: These are generalized values for similar organic compounds and would require experimental verification for this compound.
Crystal Packing and Supramolecular Assembly of this compound
The interplay of the aforementioned intermolecular interactions dictates the crystal packing. An SC-XRD analysis would reveal how individual molecules assemble into a three-dimensional lattice. This could involve layered structures, herringbone motifs, or more complex networks. Understanding the supramolecular assembly is crucial for predicting and controlling the material's physical properties.
Polymorphism in this compound Crystalline Forms
Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of the same compound can exhibit distinct physical properties, such as solubility, melting point, and stability. While no polymorphs of this compound have been reported, it is a common phenomenon in organic molecules. Polymorphism can arise from different molecular conformations or distinct hydrogen-bonding networks. The identification and characterization of potential polymorphs would be critical for any practical applications of this compound.
Powder X-ray Diffraction (PXRD) for Bulk Material Characterization
Powder X-ray diffraction (PXRD) is a powerful technique for the characterization of bulk crystalline materials. A PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. This technique would be essential for confirming the phase purity of a synthesized batch of this compound and for identifying different polymorphic forms.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | To be determined |
| Space Group | To be determined |
| a (Å) | To be determined |
| b (Å) | To be determined |
| c (Å) | To be determined |
| α (°) | To be determined |
| β (°) | To be determined |
| γ (°) | To be determined |
| Volume (ų) | To be determined |
| Z | To be determined |
Note: This table represents the type of data that would be obtained from a single-crystal X-ray diffraction experiment.
Lack of Publicly Available Computational Research Data for this compound
A comprehensive search of publicly accessible scientific literature and chemical databases has revealed a significant lack of published research specifically detailing the computational and theoretical chemistry of the compound this compound. Despite the growing application of computational methods in chemical research, it appears that this particular molecule has not been the subject of in-depth theoretical investigation, or at least, such studies have not been published in widely available journals or repositories.
The user's request for a detailed article covering specific aspects of the computational chemistry of this compound—including quantum chemical calculations, conformational analysis, reactivity predictions, and molecular dynamics simulations—cannot be fulfilled at this time due to the absence of the necessary foundational research data. Generating an article with the requested level of scientific detail and accuracy, including data tables of optimized molecular geometries, calculated spectroscopic parameters, and molecular orbital analyses, would require access to primary research that does not appear to exist in the public domain.
While computational studies have been conducted on a variety of other acetamide derivatives, the strict requirement to focus solely on this compound prevents the extrapolation of data from related but structurally different molecules. Such an approach would not meet the standards of scientific accuracy and specificity demanded by the user's instructions.
Therefore, until dedicated computational research on this compound is conducted and published, it is not possible to provide the detailed and specific scientific article as outlined.
Chemical Reactivity and Transformation of N 3,4,5 Trifluorophenyl Acetamide
Reactions at the Amide Nitrogen Center
The amide nitrogen in N-(3,4,5-trifluorophenyl)acetamide is a key site for chemical reactions, including hydrolysis, amidation, and N-substitution.
Amide hydrolysis, the cleavage of the amide bond to form a carboxylic acid and an amine, can be catalyzed by either acid or base. beilstein-journals.orgmasterorganicchemistry.com
Under acidic conditions , the reaction is initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate, which then collapses to yield 3,4,5-trifluoroaniline (B67923) and acetic acid. beilstein-journals.orgtcichemicals.com
Under basic conditions , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels the 3,4,5-trifluoroanilide anion, which is subsequently protonated to give 3,4,5-trifluoroaniline. The other product is an acetate (B1210297) salt. beilstein-journals.orgtcichemicals.com
Table 1: General Conditions for Amide Hydrolysis
| Condition | Reagents | Products |
|---|---|---|
| Acidic | Dilute HCl or H₂SO₄, Heat | 3,4,5-Trifluoroaniline, Acetic Acid |
This data is based on general amide hydrolysis principles and is expected to apply to this compound.
Amidation reactions starting from this compound are less common but can be envisaged. For instance, transamidation, the exchange of the amine portion of the amide, could potentially be achieved by reacting this compound with a different amine under forcing conditions, although direct acylation of the desired amine with an acetylating agent is generally a more efficient method.
The nitrogen atom of the amide can, in principle, undergo substitution reactions such as N-alkylation and N-acylation.
N-Alkylation of this compound would involve the replacement of the hydrogen atom on the nitrogen with an alkyl group. This reaction is typically carried out using a strong base to deprotonate the amide, followed by reaction with an alkyl halide. However, for secondary amides, N-alkylation can be challenging due to the lower acidity of the N-H proton compared to primary amides and potential O-alkylation as a side reaction.
N-Acylation would involve the introduction of a second acyl group to the nitrogen, forming an imide. This can be achieved by reacting the amide with an acid chloride or anhydride (B1165640) under basic conditions. The resulting N-(3,4,5-trifluorophenyl)diacetamide would be a key intermediate for various synthetic transformations.
Electrophilic Aromatic Substitution on the Trifluorophenyl Ring of this compound
The trifluorophenyl ring in this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the powerful electron-withdrawing inductive effects of the three fluorine atoms and the deactivating nature of the acetamido group. The acetamido group is an ortho-, para-director; however, the positions ortho and para to the acetamido group are already substituted with fluorine atoms. Therefore, any electrophilic attack would have to occur at the remaining positions (C2 or C6), which are ortho to the deactivating fluorine atoms.
Common EAS reactions like halogenation, nitration, sulfonation, and Friedel-Crafts reactions are expected to be very sluggish and require harsh reaction conditions. nih.govnih.gov The strong deactivation of the ring makes it difficult for electrophiles to attack, and the regioselectivity would be influenced by the combined directing effects of the acetamido and fluoro substituents. For instance, nitration of the less deactivated 3,4-dichloroacetanilide leads to a mixture of regioisomers, highlighting the complexities of electrophilic substitution on deactivated rings. smolecule.com
Nucleophilic Aromatic Substitution on the Trifluorophenyl Ring
The electron-deficient nature of the trifluorophenyl ring makes it highly susceptible to nucleophilic aromatic substitution (SNA r) . pressbooks.pubresearchgate.netnih.gov The fluorine atoms, particularly the one at the para-position (C4) to the activating acetamido group, are potential leaving groups.
The reaction proceeds via the formation of a resonance-stabilized Meisenheimer complex, where a nucleophile attacks the carbon atom bearing a fluorine atom. The negative charge is delocalized over the aromatic ring and is stabilized by the electron-withdrawing fluorine atoms. Subsequent elimination of the fluoride (B91410) ion restores the aromaticity.
A variety of nucleophiles can be employed in these reactions:
Amines: Reaction with primary or secondary amines would lead to the substitution of a fluorine atom with an amino group. d-nb.infosemanticscholar.orgmdpi.com
Alkoxides: Treatment with alkoxides, such as sodium methoxide, would result in the formation of an ether linkage. researchgate.net
Thiols: Thiols can also act as nucleophiles, leading to the formation of thioethers. beilstein-journals.orgnih.gov
Table 2: Predicted Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Predicted Product |
|---|---|---|
| Amine | R₂NH | N-(Aryl)-N'-(3,5-difluoro-4-aminophenyl)acetamide |
| Alkoxide | NaOR | N-(3,5-Difluoro-4-alkoxyphenyl)acetamide |
This data is based on the general principles of SNAr on polyfluoroarenes and represents predicted outcomes.
Reductive Transformations of the Amide Linkage
The amide functionality in this compound can be reduced to an amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, as amides are generally resistant to reduction. masterorganicchemistry.comucalgary.cachemistrysteps.comquora.com The reaction proceeds by the reduction of the carbonyl group to a methylene (B1212753) group (-CH₂-).
The expected product of the reduction of this compound with LiAlH₄ would be N-ethyl-3,4,5-trifluoroaniline.
Table 3: General Conditions for Amide Reduction
| Reagent | Solvent | Product |
|---|
This data is based on general amide reduction principles and is the predicted outcome for this compound.
Oxidation Reactions of this compound
The oxidation of this compound is not well-documented. The acetamido group and the highly fluorinated phenyl ring are generally resistant to oxidation under standard conditions. savemyexams.comlibretexts.org Strong oxidizing agents might lead to the degradation of the molecule rather than a selective transformation. It is conceivable that under specific conditions, oxidative coupling reactions could occur, but such reactivity has not been reported for this specific compound.
Synthesis and Characterization of N 3,4,5 Trifluorophenyl Acetamide Derivatives and Analogues
Systematic Modification of the Acetamide (B32628) Moiety
The acetamide group of N-(3,4,5-trifluorophenyl)acetamide serves as a versatile anchor for structural diversification. Synthetic strategies primarily begin with the parent amine, 3,4,5-trifluoroaniline (B67923), which is readily available for acylation. ossila.comscbt.com Modifications typically involve either altering the N-acyl group itself or introducing substituents onto the acetyl methyl group.
A common strategy involves the introduction of a reactive handle on the acetyl group, most frequently through chloroacetylation of 3,4,5-trifluoroaniline to produce 2-chloro-N-(3,4,5-trifluorophenyl)acetamide. This intermediate is a valuable synthon, as the chlorine atom can be readily displaced by a variety of nucleophiles to generate a diverse library of derivatives. nih.gov This approach has been widely used for analogous structures, such as in the synthesis of 1,2,4-triazole (B32235) derivatives where the chloroacetamide is reacted with hydroxyl or amino groups, followed by further functionalization. nih.gov Similarly, this method is employed to link the acetamide scaffold to various heterocyclic systems, like piperazines or triazoles, by reacting the chloro-functionalized intermediate with the desired heterocycle under basic conditions. nih.govsci-hub.se
Another approach is the direct variation of the acyl group. Instead of using acetic anhydride (B1165640) or acetyl chloride, different acylating agents can be employed to react with 3,4,5-trifluoroaniline. This allows for the synthesis of a range of N-acyl analogues, expanding the chemical space beyond simple acetamides. For example, propionyl chloride or benzoyl chloride could be used to generate the corresponding N-propionyl or N-benzoyl derivatives, respectively. This fundamental reaction is a cornerstone of medicinal chemistry for exploring structure-activity relationships. researchgate.net
The following table outlines representative synthetic modifications applied to analogous aniline (B41778) structures, which are directly applicable to the synthesis of this compound derivatives.
| Starting Material | Reagent(s) | Modification Type | Resulting Derivative (Analogous) | Reference(s) |
| 3,4,5-Trifluoroaniline | Chloroacetyl chloride, Triethylamine (B128534) | Acetyl Group Functionalization | 2-Chloro-N-(3,4,5-trifluorophenyl)acetamide | nih.gov |
| 2-Chloro-N-phenylacetamide | Various Amines/Thiols/Heterocycles, Base | Substitution at α-carbon | 2-(Substituted)-N-phenylacetamides | nih.govsci-hub.seuran.ua |
| 3,4,5-Trimethoxyaniline | Chloroacetyl chloride, then Pyrazole (B372694), K₂CO₃ | α-Heterocycle Substitution | N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | nih.gov |
| 3,4,5-Trifluoroaniline | Various Carboxylic Acids, Boronic Acid Catalyst | N-Acylation | N-(3,4,5-Trifluorophenyl)amides | researchgate.net |
Exploration of Substituent Effects on the Trifluorophenyl Ring in Analogues
Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that both the type and position of halogen substituents on the phenyl ring influence biological activity. For instance, N-(4-fluorophenyl), N-(4-chlorophenyl), and N-(3-bromophenyl) chloroacetamides were found to be highly active in antimicrobial assays, a feature attributed to their high lipophilicity which facilitates passage through cell membranes. nih.gov This suggests that modifying the number and location of fluorine atoms on the this compound ring, or replacing them with other halogens, would predictably alter its bioactivity. nih.govcymitquimica.com
The table below summarizes various analogues of N-phenylacetamides with different substitutions on the aromatic ring, highlighting the diversity of structures that have been synthesized to study substituent effects.
| Phenyl Ring Substitution | Analogue Compound Name | Key Property/Finding | Reference(s) |
| 4-Fluoro | N-(4-Fluorophenyl)acetamide | Serves as a common scaffold in medicinal chemistry. ontosight.ai | ontosight.ai |
| 4-Bromo-3-fluoro | N-(4-Bromo-3-fluorophenyl)acetamide | Halogenation pattern affects electronic properties and potential biological activity. cymitquimica.com | cymitquimica.com |
| 4-Chloro | N-(4-Chlorophenyl)-2-chloroacetamide | High lipophilicity contributes to antimicrobial activity. nih.gov | nih.gov |
| 3,5-Bis(trifluoromethyl) | N-(3,5-Bis(trifluoromethyl)phenyl)amides | Used to synthesize derivatives with strongly electron-deficient rings. sigmaaldrich.commdpi.com | sigmaaldrich.commdpi.com |
| 2,6-Difluoro | 2,6-Difluoroacetanilide | Synthesized via acylation of 2,6-difluoroaniline. vt.edu | vt.edu |
Stereochemical Aspects: Optical Isomers of this compound and its Derivatives
While this compound itself is achiral, its derivatives can possess one or more stereocenters, leading to the existence of optical isomers (enantiomers and diastereomers). The synthesis and separation of these stereoisomers are crucial, as different enantiomers of a chiral molecule often exhibit distinct biological activities. Chirality can be introduced, for example, by adding a substituent to the α-carbon of the acetamide group.
Methods for Asymmetric Synthesis
Asymmetric synthesis aims to produce a specific stereoisomer in excess over others. Several strategies are available for the asymmetric synthesis of chiral derivatives of this compound.
One powerful method involves the use of chiral auxiliaries. This approach is exemplified in the synthesis of fluorinated amino acids, where a chiral Ni(II) complex derived from a chiral amino acid is used as a template. beilstein-journals.orgnih.gov The complex stereoselectively directs the alkylation, after which the auxiliary can be cleaved to yield the enantioenriched product. beilstein-journals.orgnih.gov A similar strategy could be envisioned where 3,4,5-trifluoroaniline is incorporated into a chiral scaffold before modification of the amide portion.
Catalytic asymmetric reactions represent another major approach. For instance, the Pauson-Khand reaction, used to synthesize complex alkaloids, can be rendered diastereoselective by using chiral starting materials like fluoroalkyl-substituted chiral sulfinyl imines. bohrium.com Similarly, palladium-catalyzed asymmetric allylic alkylation has been developed for arylfluoroacetonitriles, demonstrating a method to create a chiral center adjacent to a fluorinated aryl group. semanticscholar.org These catalytic methods offer the advantage of using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product.
Chiral Resolution Techniques
When a synthesis results in a racemic mixture (an equal mixture of two enantiomers), chiral resolution techniques are employed to separate them. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective method for this purpose. ntnu.no
The choice of CSP is critical for successful separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for resolving a broad range of racemates, including N-arylamides and fluorinated compounds. researchgate.netnih.gov The separation mechanism often involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π stacking between the analyte and the chiral selector on the stationary phase. ingentaconnect.com For example, the enantiomers of α-aryl-α-fluoroacetonitriles have been successfully separated using Chiralcel OD, Chiralpak AD, and Chiralpak AS columns. researchgate.net
Another class of CSPs are the Pirkle-type phases, which are designed based on the principle of π-acid/π-base interactions. These are particularly effective for resolving compounds containing aromatic rings. ingentaconnect.com The resolution of N-aryl amides on these columns relies on enantioselective π-π donor-acceptor interactions. nih.govingentaconnect.com
The following table summarizes various CSPs and their applications in resolving chiral compounds structurally related to derivatives of this compound.
| Chiral Stationary Phase (CSP) | Analyte Class | Separation Principle | Reference(s) |
| Chiralcel OD, Chiralpak AD, Chiralpak AS (Polysaccharide-based) | α-Aryl-α-fluoroacetonitriles | Complex formation via H-bonding, π-π interactions | researchgate.net |
| Whelk-O1 | 3-Fluorooxindoles, N-methyl-N-arylacetamides | π-π interactions, H-bonding | nih.govnih.gov |
| Amylose tris[(S)-1-phenylethylcarbamate] | N-Aryl Amides | H-bonding, π-π interactions | nih.gov |
| Pirkle-type (e.g., from R-(+)-1,1'-binaphthyl-2,2'-diamine) | N-Acyl-1-aryl-1-aminoalkanes | π-π donor-acceptor interaction, H-bonding | ingentaconnect.com |
| Cellulose-based (LUX-3®) | Chiral amides | Steric and electronic interactions with chiral selector | ntnu.no |
Applications in Advanced Organic Synthesis and Mechanistic Biological Studies in Vitro
N-(3,4,5-trifluorophenyl)acetamide as a Building Block in Complex Molecule Synthesis
The reactivity of the acetamide (B32628) functional group, combined with the electronic properties of the trifluorinated ring, makes this compound a valuable precursor in the synthesis of more complex molecules, particularly heterocyclic structures and products of multicomponent reactions.
Role in Heterocyclic Compound Synthesis
N-aryl acetamides are versatile building blocks for the synthesis of a wide array of heterocyclic compounds. While direct examples employing this compound are not extensively documented, the reactivity of analogous N-aryl chloroacetamide derivatives provides a clear indication of its synthetic potential. For instance, N-(4-acetylphenyl)-2-chloroacetamide has been utilized as a precursor for synthesizing various N-aryl-2-(benzothiazol-2-ylthio)acetamide derivatives. These derivatives can undergo further condensation reactions with reagents like phenylhydrazine (B124118) or thiosemicarbazide (B42300) to yield complex heterocyclic systems such as pyrazole (B372694) and thiazolin-4-one derivatives researchgate.net.
The this compound moiety can be incorporated into larger scaffolds through amide coupling reactions. For example, in the synthesis of anticryptosporidial agents, related aryl acetic acids have been coupled with amine-containing cores to form the final acetamide-based compounds nih.gov. This suggests that N-(3,4,5-trifluorophenyl)aniline could be acylated with a suitable chloroacetyl chloride derivative to form a reactive intermediate, which can then be used to construct various heterocyclic systems through substitution reactions with appropriate nucleophiles nih.gov. The electron-withdrawing nature of the trifluorophenyl group can influence the reactivity of the acetamide nitrogen and the adjacent methylene (B1212753) group (in an N-chloroacetylated derivative), potentially impacting reaction rates and yields.
Application in Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more reactants tcichemicals.comresearchgate.net. These reactions are highly valued for their efficiency and atom economy rug.nl. Amide-containing compounds are frequent participants in MCRs. For instance, the Ugi and Passerini reactions are well-known isocyanide-based MCRs that can incorporate amine and carboxylic acid components to form α-acylamino amides rug.nl.
While specific examples detailing the use of this compound in MCRs are scarce, its structural components suggest its potential utility. The amine precursor, 3,4,5-trifluoroaniline (B67923), could serve as the amine component in various MCRs. For instance, in the Biginelli reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, variations using aromatic amines are known tcichemicals.com. The resulting dihydropyrimidinones are a class of heterocycles with significant biological activities. Similarly, the development of novel MCRs for the synthesis of fully substituted 5-amino-4-carboxamidthiazoles has been reported using aldehydes and 2-amino-2-cyanoacetamide (B1359851) researchgate.net. The this compound scaffold could potentially be integrated into such reaction schemes, leading to novel, highly functionalized, and fluorinated heterocyclic compounds.
Mechanistic Exploration of this compound's Interaction with Biological Targets In Vitro
The trifluorinated phenyl ring of this compound is a key feature that influences its interaction with biological targets. Fluorine atoms can alter the compound's electronic properties, lipophilicity, and metabolic stability, and can participate in hydrogen bonding and other non-covalent interactions.
Molecular Recognition Studies with GPR139 (In Vitro)
GPR139 is an orphan G-protein coupled receptor (GPCR) that is predominantly expressed in the central nervous system nih.govuniprot.org. It is considered a potential therapeutic target for neurological and psychiatric disorders. While the endogenous ligands for GPR139 are thought to be the amino acids L-tryptophan and L-phenylalanine, a number of synthetic agonists and antagonists have been developed nih.govgoogle.com.
Several acetamide-containing molecules have been identified as modulators of GPR139. For example, the potent GPR139 agonist JNJ-63533054 features a chloro-substituted phenyl ring linked to an acetamide core nih.gov. Another GPR139 agonist, compound 1 , is a 2-(3,5-dimethoxybenzoyl)-N-(1-naphthyl)-hydrazinecarboxamide, which also contains an amide linkage critical for its activity rsc.org. Although direct binding studies of this compound with GPR139 are not publicly available, the established importance of the amide functionality in known ligands suggests that the acetamide portion of this compound could play a crucial role in receptor recognition. The trifluorinated phenyl ring would likely occupy a hydrophobic pocket within the receptor, with the fluorine atoms potentially forming specific interactions with the protein residues.
Structure-Activity Relationship (SAR) Studies for Biological Target Engagement (In Vitro)
Structure-activity relationship (SAR) studies of various acetamide-based compounds highlight the significant role of the substitution pattern on the phenyl ring in determining biological activity. In a study of aryl acetamide triazolopyridazines as anticryptosporidial agents, the nature and position of halogen substituents on the aryl "tail" group were found to be critical for potency nih.gov.
The study revealed that electron-withdrawing groups are generally preferred over electron-donating groups. The introduction of fluorine atoms at the 3- and 4-positions of the phenyl ring led to compounds with significantly improved potency. For instance, the addition of a 4-fluoro substituent to a 3-trifluoromethylphenyl-containing compound improved the EC50 value by 20-fold nih.gov. This underscores the remarkable role of fluorine in enhancing the biological activity of these compounds. The trifluorination pattern in this compound, with its strong electron-withdrawing character, is therefore expected to have a profound impact on its biological activity.
| Compound Number | Phenyl Ring Substitution | EC50 (µM) nih.gov |
| 12 | 4-Chloro | 0.66 |
| 15 | 4-Bromo | 1.1 |
| 18 | 4-Fluoro | 0.86 |
| 31 | 3-Trifluoromethyl | 1.1 |
| 52 | 4-Fluoro, 3-Trifluoromethyl | 0.07 |
| 72 | 2-Fluoro, 3-Trifluoromethyl | >25 |
| 74 | 2-Fluoro, 5-Trifluoromethyl | 15 |
This table showcases the effect of halogen and trifluoromethyl substitutions on the anticryptosporidial activity of aryl acetamide triazolopyridazines.
In another study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives with anticonvulsant activity, compounds with a 3-(trifluoromethyl)anilide group were found to be particularly active in the maximal electroshock (MES) seizure model nih.gov. This further supports the importance of fluorine-containing substituents for biological activity.
Investigations into Molecular Mechanisms of Action (In Vitro)
The molecular mechanism of action of this compound and its derivatives is dependent on the specific biological target. For compounds targeting GPR139, the mechanism involves the activation or inhibition of the Gq/11 signaling pathway, leading to downstream cellular responses uniprot.org. GPR139 has also been shown to form heterodimers with other receptors, such as the µ-opioid receptor, thereby negatively regulating opioid receptor function nih.gov.
In other contexts, trifluorophenyl acetamide derivatives have been shown to exhibit different mechanisms of action. For example, N-(2,4,6-trifluorophenyl)acetamide has been reported to have antibacterial activity against Xanthomonas oryzae by causing cell membrane rupture .
Furthermore, related acetamide compounds containing a 3,4,5-trimethoxyphenyl group, which is electronically different but structurally similar in terms of the substitution pattern, have been investigated as anticancer agents. These compounds have been shown to act as tubulin polymerization inhibitors, binding to the colchicine (B1669291) site and inducing cell cycle arrest at the G2/M phase and apoptosis mdpi.comnih.gov. This suggests that N-phenyl acetamide derivatives can be designed to target a variety of biological molecules and pathways. The specific mechanism of action of this compound would need to be elucidated for each biological effect observed.
Future Directions and Emerging Research Avenues for N 3,4,5 Trifluorophenyl Acetamide
Development of Novel Synthetic Routes
The efficiency and sustainability of chemical synthesis are paramount for the practical application of any compound. Future research into the synthesis of N-(3,4,5-trifluorophenyl)acetamide is expected to move beyond conventional methods to more advanced and efficient strategies.
One promising area is the use of (3,4,5-trifluorophenyl)boronic acid as a catalyst for the direct amidation of carboxylic acids and amines. This approach offers a practical and scalable alternative to traditional methods. researchgate.net Further exploration could involve optimizing reaction conditions and expanding the substrate scope to enhance its utility.
Another avenue lies in the development of multi-step synthetic pathways that allow for the construction of more complex molecules incorporating the this compound moiety. For instance, derivatives have been synthesized through multi-step reactions involving the formation of a phthalazine (B143731) core followed by the introduction of the acetamide (B32628) group. smolecule.com Future work could focus on streamlining these sequences and exploring new cyclization strategies to access diverse molecular architectures.
| Synthetic Approach | Key Features | Potential Research Directions |
| Boronic Acid Catalysis | Direct amidation, scalable. researchgate.net | Optimization, substrate scope expansion. |
| Multi-step Synthesis | Access to complex derivatives. smolecule.com | Streamlining reaction sequences, novel cyclizations. |
Exploration of New Reactivity Modes
The trifluorinated phenyl ring in this compound significantly influences its electronic properties and, consequently, its chemical reactivity. Future investigations are likely to exploit these features to uncover novel transformations.
The amide functionality is a key reactive site. It can undergo nucleophilic substitution reactions due to the electrophilic nature of the carbonyl carbon. smolecule.com Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions. smolecule.com A deeper understanding of these reactions could enable the controlled modification of the acetamide group, leading to new derivatives with tailored properties.
The aromatic ring itself presents opportunities for functionalization. While not explicitly detailed for this specific compound in the provided results, related chemistries suggest that electrophilic or nucleophilic aromatic substitution reactions could be explored to introduce additional functional groups onto the trifluorophenyl ring, further diversifying the available chemical space.
Integration into Advanced Materials Research
The incorporation of fluorine atoms into organic molecules can impart desirable properties for materials science, such as enhanced thermal stability and specific electronic characteristics. While direct applications of this compound in materials are still emerging, its structural motifs are found in compounds with significant potential.
For example, the trifluorophenyl group is a component in molecules being investigated for various applications. smolecule.com The development of derivatives of this compound could lead to new materials for electronics, polymers, or other advanced technologies. Future research in this area would involve designing and synthesizing novel derivatives and characterizing their material properties.
Further Elucidation of Mechanistic Biological Interactions (In Vitro)
While the direct biological activity of this compound is not extensively documented in the provided search results, its structural analogues and derivatives have shown interesting biological effects, suggesting that it could be a valuable scaffold for medicinal chemistry research.
Derivatives of N-(2,4,5-trifluorophenyl)acetamide have been synthesized and shown to possess significant DPP-IV-inhibitory activity, with IC50 values in the nanomolar range. mdpi.com This indicates that the trifluorophenylacetamide core can be a key pharmacophore. Future in vitro studies on this compound and its derivatives could focus on a range of biological targets.
For instance, related acetamide derivatives are being explored as inhibitors of tubulin polymerization for anticancer applications. nih.govnih.govresearchgate.net Mechanistic studies in this area would involve in vitro polymerization assays, cell cycle analysis, and apoptosis assays to understand how these compounds interact with the tubulin protein and affect cancer cell proliferation. nih.govresearchgate.net Molecular docking studies could also provide insights into the binding modes of these compounds at the colchicine (B1669291) binding site of tubulin. nih.govresearchgate.net
Furthermore, other acetamide-containing compounds have been investigated for their potential as antimalarial agents targeting PfATP4 and as antimicrobial agents. acs.orgnih.gov This suggests that this compound could serve as a starting point for the design of new therapeutic agents in these areas. Future in vitro mechanistic studies would be crucial to identify specific biological targets and elucidate the molecular mechanisms of action. europa.eu
| Potential Biological Application | Investigative Approach | Key Research Focus |
| DPP-IV Inhibition | Synthesis of derivatives, enzymatic assays. mdpi.com | Structure-activity relationship (SAR) studies. |
| Anticancer (Tubulin Inhibition) | In vitro polymerization assays, cell-based assays, molecular docking. nih.govnih.govresearchgate.net | Elucidation of binding modes, investigation of apoptosis pathways. researchgate.net |
| Antimalarial/Antimicrobial | Screening against relevant pathogens, target identification. acs.orgnih.gov | Identification of molecular targets and mechanisms of action. |
Q & A
Q. Key Optimization Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | Higher temperatures improve reaction rate but risk decomposition. |
| Solvent | Toluene | Enhances solubility of intermediates. |
| Reaction Time | 4–6 hours | Prolonged time improves acetylation efficiency. |
Critical purification steps include recrystallization or column chromatography to achieve >95% purity. Analytical validation via NMR and HPLC is essential .
Basic: How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
Answer:
- ¹H NMR : The acetamide proton (NH) appears as a singlet at δ 2.1–2.3 ppm. Aromatic protons (C₆F₃H₂) show splitting patterns consistent with trifluorophenyl substitution (e.g., doublets or triplets between δ 7.0–7.5 ppm).
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ 168–170 ppm. Fluorinated carbons exhibit coupling (¹³C-¹⁹F), confirmed by splitting patterns.
- IR : Strong absorption bands at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) validate the acetamide group.
Q. Data Interpretation Tips :
- Compare experimental spectra with computational predictions (e.g., DFT calculations) to resolve ambiguities.
- Use deuterated solvents (e.g., DMSO-d₆) to avoid interference in NMR analysis .
Advanced: How do fluorination patterns influence the compound’s biological activity and pharmacokinetics?
Answer:
Fluorine atoms enhance lipophilicity, metabolic stability, and target binding via hydrophobic interactions. Key observations:
-
Positional Effects : 3,4,5-Trifluorination increases steric bulk compared to mono- or di-fluorinated analogs, potentially altering binding to enzymes (e.g., kinases or cytochrome P450 isoforms).
-
Comparative Studies :
Analog Fluorine Positions Bioactivity (IC₅₀) Metabolic Stability (t₁/₂) 3,4,5-Trifluoro All meta/para 12 nM (Kinase X) 8.5 hours 4-Fluoro Para only 45 nM 3.2 hours
Q. Methodological Approach :
- Perform molecular docking to map fluorine interactions with target proteins (e.g., using AutoDock Vina).
- Use in vitro microsomal assays to quantify metabolic stability .
Advanced: How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
Answer:
Discrepancies often arise from differences in solubility, bioavailability, or off-target effects. A systematic workflow includes:
Solubility Testing : Use HPLC to measure solubility in PBS vs. DMSO. Poor solubility may limit in vivo efficacy.
Pharmacokinetic Profiling : Conduct plasma protein binding assays and assess clearance rates in rodent models.
Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites.
Case Study :
A derivative showed 90% inhibition in vitro (cell-free assay) but only 30% in vivo. LC-MS revealed rapid hepatic glucuronidation, prompting structural modification (e.g., adding methyl groups to block metabolism) .
Advanced: What computational methods are effective for predicting the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The acetamide carbonyl group (C=O) is a reactive site for nucleophilic attack.
- Transition State Modeling : Simulate SN2 reactions using Gaussian09 or ORCA to predict activation energies and regioselectivity.
Validation :
Compare computational predictions with experimental kinetic data (e.g., rate constants in polar aprotic solvents like DMF) .
Basic: What are the recommended storage conditions to maintain the stability of this compound?
Answer:
- Storage : Keep in airtight, light-resistant containers at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or oxidation.
- Solubility : Pre-dissolve in DMSO (10 mM stock) for biological assays. Avoid aqueous buffers unless stabilized with surfactants (e.g., Tween-80).
Q. Stability Data :
| Condition | Degradation Over 6 Months |
|---|---|
| RT, exposed to air | 25% degradation (HPLC) |
| 4°C, sealed under N₂ | <5% degradation |
Monitor via periodic HPLC analysis .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Answer:
SAR strategies include:
Scaffold Modifications : Replace the acetamide with sulfonamide or urea groups to alter hydrogen-bonding interactions.
Fluorine Substitution : Test mono-, di-, and tri-fluoro analogs to balance lipophilicity and target affinity.
Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical functional groups.
Example :
A methyl group added to the phenyl ring improved binding to a kinase target by 5-fold, as predicted by CoMFA models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
